

## UE2343: A Technical Overview of a Brain-Penetrant 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UE2343    |           |
| Cat. No.:            | B10830890 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**UE2343**, also known as Xanamem and emestedastat, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, **UE2343** effectively reduces cortisol levels within specific tissues, including the brain. This targeted action has positioned **UE2343** as a therapeutic candidate for neurological and metabolic disorders where excess cortisol is implicated, such as Alzheimer's disease and major depressive disorder. This document provides a comprehensive technical overview of **UE2343**, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic data, and a detailed description of its associated signaling pathway.

## **Chemical Structure and Properties**

**UE2343** is a novel, orally bioavailable, and brain-penetrant small molecule. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                          | Source    |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | [(1R,5S)-3-hydroxy-3-<br>pyrimidin-2-yl-8-<br>azabicyclo[3.2.1]octan-8-yl]-[5-<br>(1H-pyrazol-4-yl)thiophen-3-<br>yl]methanone | [1][2]    |
| Synonyms          | Xanamem, Emestedastat, UE-<br>2343                                                                                             | [1][2][3] |
| Molecular Formula | C19H19N5O2S                                                                                                                    | [1]       |
| Molar Mass        | 381.45 g/mol                                                                                                                   | [1][2]    |
| CAS Number        | 1346013-80-6                                                                                                                   | [1]       |

## **Mechanism of Action and Signaling Pathway**

**UE2343**'s primary mechanism of action is the inhibition of the  $11\beta$ -HSD1 enzyme.[3][4][5] This enzyme is highly expressed in the liver, adipose tissue, and crucially, in the central nervous system, including the hippocampus.[3]  $11\beta$ -HSD1 catalyzes the conversion of inactive cortisone to physiologically active cortisol, a key glucocorticoid hormone involved in the stress response and regulation of various metabolic and cognitive processes.[3][6]

Elevated levels of cortisol in the brain have been associated with cognitive impairment and the progression of neurodegenerative diseases like Alzheimer's.[3][7] By inhibiting 11β-HSD1, **UE2343** reduces the intracellular production of cortisol in the brain without significantly altering systemic cortisol levels.[4][7] This targeted reduction of brain cortisol is hypothesized to mitigate the detrimental effects of glucocorticoid excess on neuronal function, potentially improving cognitive outcomes.[7]

The signaling pathway influenced by **UE2343** is depicted in the following diagram:





Click to download full resolution via product page

**UE2343** inhibits 11β-HSD1, blocking cortisol production.

# Pharmacological Properties Pharmacokinetics

Clinical studies in healthy human subjects have characterized the pharmacokinetic profile of **UE2343**.

| Parameter                                                  | Value                                                      | Condition                    | Source       |
|------------------------------------------------------------|------------------------------------------------------------|------------------------------|--------------|
| Terminal Half-life (t1/2)                                  | 10 - 14 hours                                              | Multiple doses               | [4][5][7][8] |
| Time to Maximum  Plasma Concentration  (T <sub>max</sub> ) | 3.5 - 4 hours                                              | Single oral dose             | [7]          |
| Brain Penetration                                          | Concentrations in<br>CSF were 33% of free<br>plasma levels | Following multiple<br>doses  | [4][5][7][8] |
| Peak CSF Concentration                                     | 9-fold greater than the<br>UE2343 IC₅o                     | Following multiple doses     | [4][5][8]    |
| Mean CSF<br>Concentration                                  | 69.8 ng/mL (range:<br>41.2 to 99.9 ng/mL)                  | 35 mg twice daily for 4 days | [3]          |

## **Pharmacodynamics**

The pharmacodynamic effects of **UE2343** have been assessed through biomarkers of  $11\beta$ -HSD1 inhibition.



| Parameter                                              | Observation                                                  | Dose            | Source       |
|--------------------------------------------------------|--------------------------------------------------------------|-----------------|--------------|
| Urinary Tetrahydrocortisols/Tet rahydrocortisone Ratio | Reduced, indicating maximal 11β-HSD1 inhibition in the liver | 10 mg and above | [4][5][7][8] |
| Plasma<br>Adrenocorticotropic<br>Hormone (ACTH)        | Elevated (marker of systemic enzyme inhibition)              | 10 mg and above | [4][5][8]    |
| Plasma Cortisol                                        | Unchanged                                                    | 10 mg and above | [4][5][8]    |

## **Experimental Protocols**

The following provides a summary of the methodologies employed in the key clinical studies of **UE2343**.

## **Single and Multiple Ascending Dose Studies**

Objective: To determine the safety, pharmacokinetic, and pharmacodynamic characteristics of **UE2343** in healthy human subjects.[4][5][8]

#### Methodology:

- Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies.[3][4]
- Participants: Healthy male and female subjects.[7]
- Single Ascending Dose Cohorts: 2, 5, 10, 18, 25, and 35 mg of **UE2343** administered orally.
- Multiple Ascending Dose Cohorts: 10, 20, and 35 mg of UE2343 or placebo administered twice daily for 9.5 days.[3][7]
- Pharmacokinetic Sampling: Plasma samples were collected at predetermined time points to measure UE2343 concentrations.[7]



 Pharmacodynamic Assessments: Urinary tetrahydrocortisols/tetrahydrocortisone ratio and plasma ACTH levels were measured.[4][7]

## Cerebrospinal Fluid (CSF) Study

Objective: To confirm the brain penetration of UE2343.[3]

#### Methodology:

- Participants: Healthy male subjects.[7]
- Dosing Regimen: 35 mg of **UE2343** administered twice daily for 4 days.[3][7]
- CSF and Plasma Sampling: A single CSF sample was collected 5 hours post-final dose, corresponding to the plasma T<sub>max</sub>. Plasma pharmacokinetic samples were also taken.[7]
- Analysis: **UE2343** concentrations in both CSF and plasma were determined.[3]

The workflow for the clinical evaluation of **UE2343** is illustrated below:





Click to download full resolution via product page

Clinical development workflow for **UE2343**.



## Conclusion

**UE2343** is a well-characterized, brain-penetrant inhibitor of 11β-HSD1 with a favorable pharmacokinetic and pharmacodynamic profile in early clinical studies. Its ability to selectively reduce cortisol levels in the brain without altering systemic concentrations makes it a promising therapeutic agent for a range of neurological and metabolic disorders. The data presented in this technical guide provide a solid foundation for further research and development of **UE2343**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. UE2343 | C19H19N5O2S | CID 137530063 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emestedastat Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem<sup>™</sup>) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UE2343: A Technical Overview of a Brain-Penetrant 11β-HSD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830890#ue2343-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com